molecular formula C19H22O6 B5066449 Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate

Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate

Cat. No.: B5066449
M. Wt: 346.4 g/mol
InChI Key: UIOCHEXMGSULQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate is an organic compound with a complex structure that includes multiple ether and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 3-methoxyphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 3-methoxyphenoxyethoxyethanol. Finally, this compound is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether and ester groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with different functional groups.

    Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate: Contains a formyl group instead of a methoxy group.

    Methyl 3,4,5-tris(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)benzoate: More complex structure with additional ethoxy groups

Uniqueness

Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate is unique due to its specific combination of ether and ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets or the formation of stable complexes.

Properties

IUPAC Name

methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-21-17-4-3-5-18(14-17)25-13-11-23-10-12-24-16-8-6-15(7-9-16)19(20)22-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOCHEXMGSULQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.